molecular formula C12H9NO3 B2924985 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS No. 55540-44-8

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B2924985
CAS RN: 55540-44-8
M. Wt: 215.208
InChI Key: NVHZUSLVNBVTHK-UHFFFAOYSA-N
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Description

“2-(2-formyl-1H-pyrrol-1-yl)benzoic acid” is a heterocyclic compound . It has the molecular formula C12H9NO3 and a molecular weight of 215.20 . It is a solid compound .


Synthesis Analysis

While specific synthesis methods for “2-(2-formyl-1H-pyrrol-1-yl)benzoic acid” were not found, pyrrole-containing compounds are known to be synthesized through various methods . For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “2-(2-formyl-1H-pyrrol-1-yl)benzoic acid” consists of a pyrrole ring attached to a benzoic acid group . The pyrrole ring is a five-membered aromatic heterocycle, while the benzoic acid group consists of a benzene ring attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

“2-(2-formyl-1H-pyrrol-1-yl)benzoic acid” is a solid compound . It has the molecular formula C12H9NO3 and a molecular weight of 215.20 .

Scientific Research Applications

Anticancer Activity

Pyrrole derivatives, such as those related to 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, have shown promise in anticancer research. Some derivatives have exhibited good cytotoxic activity against various cancer cell lines, indicating potential use in cancer treatment strategies .

Antifungal Applications

These compounds have also been tested for their antifungal effects. In vitro studies on several strains of Candida species have been conducted to assess the efficacy of pyrrole-based enaminones derived from 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid and related structures .

Synthesis of Complex Molecules

The compound has been used as a precursor in the synthesis of more complex molecules. For example, a lactone derivative was synthesized from a related compound through a series of reactions, showcasing the versatility of pyrrole derivatives in synthetic organic chemistry .

Natural Source Isolation

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which share a similar structure with 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, have been isolated from various natural sources such as fungi, plants, and microorganisms. This highlights the compound’s relevance in natural product chemistry and potential applications in drug discovery .

properties

IUPAC Name

2-(2-formylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHZUSLVNBVTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

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